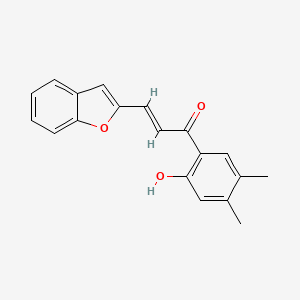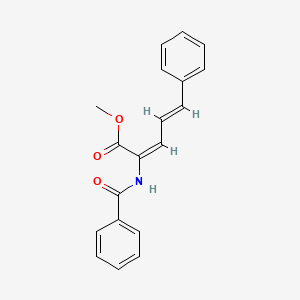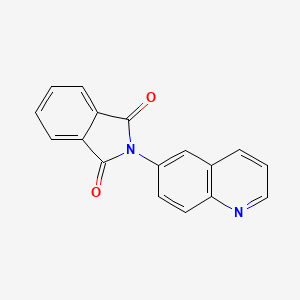
3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE typically involves the condensation of benzofuran derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include:
Benzofuran: The starting material.
Aldehydes/Ketones: Such as 2-hydroxy-4,5-dimethylbenzaldehyde.
Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
High-pressure reactors: To increase reaction rates.
Purification techniques: Such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, etc.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound.
2-Hydroxybenzofuran: A hydroxylated derivative.
4,5-Dimethylbenzofuran: A methylated derivative.
Uniqueness
3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
特性
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-12-9-16(18(21)10-13(12)2)17(20)8-7-15-11-14-5-3-4-6-19(14)22-15/h3-11,21H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKWRBWTNXNPR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5484906.png)
![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(1-propylcyclopropyl)acetamide](/img/structure/B5484913.png)


![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5484935.png)
![3-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5484938.png)
![2,6-dihydroxy-N-[(3-isobutylisoxazol-5-yl)methyl]benzamide](/img/structure/B5484941.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5484963.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5484969.png)
![N-{[1-(3,5-dimethoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5484973.png)
![4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5485000.png)
![3-[2-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B5485013.png)
![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)
